molecular formula C9H9NOS B096669 1-(1,3-Benzothiazol-2-yl)ethanol CAS No. 17147-80-7

1-(1,3-Benzothiazol-2-yl)ethanol

Cat. No.: B096669
CAS No.: 17147-80-7
M. Wt: 179.24 g/mol
InChI Key: AVXZTUFERFFNCR-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)ethanol is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of an ethanol group attached to the benzothiazole ring. It is known for its applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)ethanol has several applications in scientific research:

Future Directions

Benzothiazoles, including “1-(1,3-Benzothiazol-2-yl)ethanol”, have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Mechanism of Action

Target of Action

tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The initial step involved the synthesis of (E)-5-arylidenethiazolidine-2,4-diones from the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .

Pharmacokinetics

The molecular weight of the compound is 17924 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Action Environment

The reaction system for the synthesis of similar compounds was irradiated with a 12w blue led for 6 h under an air atmosphere , suggesting that light and atmospheric conditions could potentially influence the synthesis and stability of the compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(1,3-Benzothiazol-2-yl)ethanol are not well-documented in the literature. Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis

Cellular Effects

The cellular effects of this compound are not well-studied. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Benzothiazole derivatives have been found to inhibit M. tuberculosis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzothiazol-2-yl)ethanol can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with an aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The ethanol group can be introduced through subsequent reactions. For example, the reaction of 2-aminobenzenethiol with acetaldehyde in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzothiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)ethanol can be compared with other benzothiazole derivatives:

    1-(1,3-Benzothiazol-2-yl)ethane: Lacks the hydroxyl group, leading to different chemical properties and reactivity.

    1-(1,3-Benzothiazol-2-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol group, affecting its solubility and biological activity.

    2-(1,3-Benzothiazol-2-yl)phenol: Has a phenol group, which can influence its antioxidant properties.

These comparisons highlight the unique features of this compound, such as its specific functional groups and resulting chemical behavior.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXZTUFERFFNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385281
Record name 1-(1,3-benzothiazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17147-80-7
Record name 1-(1,3-benzothiazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.0 ml of methylmagnesium bromide were added dropwise to a solution of 0.61 g of 2-formylbenzothiazole [prepared as described in step (a) above] which was cooled in an acetone-dry ice bath. The reaction vessel was transferred to an ice-water bath and the reaction mixture was stirred for 3.5 hours. At the end of this time, a saturated aqueous ammonium chloride solution was added to the reaction mixture and the resulting mixture was extracted with ethyl acetate. The resulting extract was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was then removed by evaporation under reduced pressure and the resulting residue was purified by column chromatography through silica gel using a 4:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 0.44 g (yield 66%) of the title compound as a solid having a melting point of 59° to 60° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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